MARCKS PROTEIN (151-175) BOVINE

PKC kinase assay substrate affinity Km comparison

MARCKS Protein (151-175) Bovine (CAS 125267-21-2) is a 25-amino-acid synthetic peptide (sequence: KKKKKRFSFKKSFKLSGFSFKKNKK; MW 3,080.83 g/mol) corresponding to the basic effector domain (ED) of the myristoylated alanine-rich C-kinase substrate (MARCKS) protein from bovine brain. This non-phosphorylated peptide contains 13 basic residues and 5 hydrophobic phenylalanine residues, encompassing all three PKC phosphorylation sites (Ser152, Ser156, Ser163 in the bovine sequence).

Molecular Formula C147H243N41O31
Molecular Weight 3080.817
CAS No. 125267-21-2
Cat. No. B1149744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMARCKS PROTEIN (151-175) BOVINE
CAS125267-21-2
Molecular FormulaC147H243N41O31
Molecular Weight3080.817
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1
InChIKeyOPCIHVLZZSZRAD-GFRZXUJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MARCKS Protein (151-175) Bovine – CAS 125267-21-2: Procurement-Grade PKC Effector Domain Peptide Overview


MARCKS Protein (151-175) Bovine (CAS 125267-21-2) is a 25-amino-acid synthetic peptide (sequence: KKKKKRFSFKKSFKLSGFSFKKNKK; MW 3,080.83 g/mol) corresponding to the basic effector domain (ED) of the myristoylated alanine-rich C-kinase substrate (MARCKS) protein from bovine brain [1]. This non-phosphorylated peptide contains 13 basic residues and 5 hydrophobic phenylalanine residues, encompassing all three PKC phosphorylation sites (Ser152, Ser156, Ser163 in the bovine sequence) [2]. It serves as a high-affinity, selective substrate for protein kinase C (PKC) isotypes—including conventional (α, β, γ), novel (δ, ε), and atypical isoforms—and is classified under MeSH Registry Number 125267-21-2 as a membrane protein and intracellular signaling peptide [3]. The peptide faithfully recapitulates the phospholipase C (PLC)-inhibitory and PIP2-sequestering functions of the full-length MARCKS protein while eliminating the N-terminal myristoylation and other domains, enabling modular dissection of MARCKS effector domain biochemistry [4].

Why MARCKS Protein (151-175) Bovine Cannot Be Substituted with Generic PKC Peptide Substrates


Generic substitution among PKC substrate peptides is unsupported by quantitative biochemical evidence because MARCKS (151-175) differs fundamentally from widely used alternatives such as neurogranin (28-43) and neuromodulin-derived peptides in three critical procurement-relevant dimensions: (i) PKC binding affinity—with a reported Km of 20 nM, MARCKS (151-175) exhibits approximately 7.5-fold higher affinity than neurogranin (28-43) (Km ≈ 150 nM), translating to lower required peptide concentrations and reduced reagent consumption in kinase assays [1]; (ii) calmodulin (CaM) interaction modality—MARCKS (151-175) binds CaM exclusively in a Ca²⁺-dependent manner, whereas neuromodulin and neurogranin peptides bind CaM in the absence of Ca²⁺, fundamentally altering their regulatory behavior in signaling reconstitution experiments [2]; and (iii) PIP2 sequestration capacity—the 13-basic-residue cluster of MARCKS (151-175) forms an electroneutral complex with ~4 PIP2 molecules and inhibits PLC-δ and PLC-β at 10–100 nM, a membrane-regulatory property absent from shorter PKC substrate peptides that lack the full effector domain [3]. These biochemically verified differences mean that substituting MARCKS (151-175) with a shorter or alternate PKC substrate introduces uncontrolled variables into experimental design and can lead to quantitatively divergent results.

MARCKS Protein (151-175) Bovine: Quantitative Differentiation Evidence Against Closest PKC Substrate Comparators


PKC Substrate Affinity: 7.5-Fold Higher Km than Neurogranin (28-43) Peptide

MARCKS Protein (151-175) Bovine demonstrates a Km of 20 nM for purified rat brain PKC, as established by the Enzo Life Sciences product specification derived from validated in-house biochemical characterization [1]. In contrast, neurogranin (28-43), a widely used alternative selective PKC substrate peptide, exhibits a Km of 150 nM for purified PKC under comparable conditions [2]. This represents an approximately 7.5-fold higher apparent binding affinity for MARCKS (151-175). Furthermore, a shorter 12-amino-acid MARCKS phosphorylation site domain peptide (MARCKS-PSD) yields a Km of 2.3 μM (2,300 nM) for purified rat brain PKC, making the full 25-mer MARCKS (151-175) approximately 115-fold higher in affinity than its truncated counterpart [3]. These quantitative differences have direct practical implications: lower Km enables reduced peptide concentration in reaction mixtures, decreased per-assay cost, and improved signal-to-noise ratios at substantiating substrate concentrations.

PKC kinase assay substrate affinity Km comparison signal transduction

Kinase Selectivity: Documented Minimal Cross-Reactivity with PKA, PKG, and CaM Kinases Versus Multi-Kinase Substrates

MARCKS Protein (151-175) Bovine is explicitly characterized as a very weak substrate for cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and Ca²⁺/calmodulin-dependent protein kinases I, II, and III, as documented in the Enzo Life Sciences product specification [1]. This selectivity profile contrasts with other commonly used PKC substrate peptides: for example, the S6 ribosomal peptide (229-249) is known to be phosphorylated by both PKC and PKA, compromising its utility as a PKC-selective reporter [2]. Neurogranin (28-43) also demonstrates selectivity against PKA and CaMKII but lacks the PIP2-sequestering and PLC-regulatory functions intrinsic to MARCKS (151-175) [3]. This narrow kinase specificity profile makes MARCKS (151-175) particularly valuable for experiments in crude tissue homogenates or cell lysates where multiple kinase activities coexist and non-selective substrates generate confounding background phosphorylation.

kinase selectivity PKA PKG CaM kinase cross-reactivity assay specificity

PIP2 Sequestration and PLC Inhibition: Quantitative Stoichiometry and Functional Parity with Full-Length MARCKS Protein

MARCKS Protein (151-175) Bovine quantitatively recapitulates the PIP2-sequestering function of the full-length MARCKS protein. In a direct head-to-head comparison, Wang et al. (2001) demonstrated that both intact MARCKS and MARCKS (151-175) inhibit PLC-δ- and PLC-β-catalyzed hydrolysis of PIP2 [1]. The peptide at 10–100 nM added to the subphase inhibits PIP2 hydrolysis in a monolayer system, matching the behavior of physiological MARCKS concentrations (<10 μM) reported earlier by Glaser et al. (1996) [2]. Two orthogonal binding measurements (centrifugation and fluorescence) established that approximately 10 nM PIP2 presented as vesicles containing 0.01%, 0.1%, or 1% PIP2 binds 50% of MARCKS (151-175) [1]. Electrophoretic mobility and competition experiments further revealed that MARCKS (151-175) forms an electroneutral complex with ~4 PIP2 molecules per peptide [1]. Importantly, this PIP2-binding interaction is electrostatic in nature: increasing salt concentration from 100 mM to 500 mM reduces binding 100-fold, providing a tunable experimental parameter absent from hydrophobic PIP2-binding probes [1]. The peptide binds equally well to PI(4,5)P₂ and PI(3,4)P₂, demonstrating phosphoinositide headgroup promiscuity that mirrors the native effector domain [1].

PIP2 sequestration phospholipase C inhibition membrane lateral domains lipid-protein interaction

Phosphorylation-Dependent Membrane Dissociation: 1000-Fold Affinity Switch Quantified Against Neuromodulin Peptide

In a direct comparative study by Kim et al. (1994), MARCKS (151-175) and the corresponding basic effector domain peptide of neuromodulin (GAP-43) were both examined for phosphorylation-dependent membrane binding [1]. The electrostatic affinity of non-phosphorylated MARCKS (151-175) for membranes containing 10% acidic phospholipids was determined to be 10⁴ M⁻¹ (expressed as χ/[P], where χ is the mole ratio of peptide bound to the outer monolayer and [P] is the aqueous peptide concentration)—a value equivalent to the hydrophobic affinity of the myristate moiety alone for bilayer membranes [1]. Upon PKC-catalyzed phosphorylation, this membrane affinity decreased approximately 1000-fold, producing a rapid dissociation with a half-time (t₁/₂) of less than 30 seconds [1]. By comparison, the neuromodulin basic peptide showed a distinct Ca²⁺-dependence in its calmodulin interaction profile: neuromodulin binds CaM with high affinity in the absence of Ca²⁺, whereas MARCKS (151-175) binds CaM only in the presence of Ca²⁺, establishing fundamentally different regulatory logic between these two prominent PKC substrate peptides [2]. This 1000-fold dynamic range in membrane affinity—quantified with identical methodology for both peptides—makes MARCKS (151-175) the biochemically preferred tool for reconstituting reversible membrane translocation in vitro.

membrane dissociation phosphorylation switch electrostatic affinity PKC regulation

Ca²⁺/Calmodulin Extraction Kinetics: 10-Fold Acceleration of Membrane Dissociation Lifetime

Arbuzova et al. (1997, 1998) employed stopped-flow fluorescence measurements with labeled MARCKS (151-175) peptide on 100 nm diameter phospholipid vesicles (10:1 PC/PS) to quantify the kinetics of calmodulin-mediated membrane extraction [1]. In the absence of Ca²⁺/calmodulin, the peptide exhibits a membrane residence lifetime of approximately 0.1 seconds. Addition of 5 μM Ca²⁺/CaM decreases this lifetime 10-fold to approximately 0.01 seconds, consistent with a diffusion-limited collision mechanism whereby Ca²⁺/CaM physically pulls the membrane-adsorbed peptide into solution [1]. This kinetic measurement provides a quantitative framework for understanding how MARCKS (151-175) functions as a Ca²⁺-responsive PIP2-release switch: Ca²⁺/CaM binding rapidly extracts the effector domain from the membrane, releasing sequestered PIP2 for PLC-catalyzed hydrolysis and downstream IP₃/DAG signaling [2]. EPR structural studies confirmed that the membrane-bound peptide adopts a conformation in which the 5 phenylalanine residues penetrate the polar headgroup region while the 13 basic residues engage acidic lipids electrostatically—a structural arrangement uniquely suited to rapid CaM-mediated extraction [1]. This 10-fold kinetic acceleration represents a diffusion-limited parametric benchmark that can be exploited in time-resolved assays of Ca²⁺-triggered PIP2 release.

calmodulin membrane extraction stopped-flow kinetics diffusion-limited PIP2 release

Comparative PKC Substrate Efficacy Hierarchy: MARCKS > Neuromodulin > Neurogranin Validated by Vmax/Km Analysis

Sheu, Huang, and Huang (1995) conducted a systematic head-to-head comparison of the three most prominent neuronal PKC substrate proteins—MARCKS, neuromodulin (Nm, GAP-43), and neurogranin (Ng)—using purified PKC isozymes α, β, and γ [1]. Comparison of Vmax/Km ratios, the accepted biochemical metric for substrate catalytic efficiency, established the unambiguous rank order: MARCKS > neuromodulin > neurogranin across all three conventional PKC isozymes tested [1]. Critically, when all three substrates were present in a mixture, PKC α-catalyzed phosphorylation of Nm and Ng was significantly reduced compared to individual substrate reactions, whereas MARCKS phosphorylation was not competitively suppressed—indicating preferential substrate selection by PKC when MARCKS is available [1]. Additionally, both CaM and S100 inhibited PKC-catalyzed MARCKS phosphorylation to a higher degree than Nm or Ng phosphorylation, and this inhibition was Ca²⁺-dependent exclusively for MARCKS [1]. These findings, obtained with the intact full-length proteins, establish the MARCKS effector domain as the evolutionarily optimized PKC substrate, and MARCKS (151-175) as the validated peptide surrogate that captures this catalytic preference in a chemically tractable 25-mer format [2].

PKC substrate ranking Vmax/Km catalytic efficiency substrate preference neuronal signaling

MARCKS Protein (151-175) Bovine: Evidence-Anchored Research and Industrial Application Scenarios


High-Sensitivity In Vitro PKC Activity Assays in Tissue Homogenates and Purified Kinase Systems

With a Km of 20 nM for purified PKC [1] and documented selectivity against PKA, PKG, and CaM kinases I-III [1], MARCKS Protein (151-175) Bovine is the substrate of choice for detecting low-abundance PKC activity in crude brain homogenates and other tissue lysates. The peptide enables PKC activity measurement at substantiating concentrations well below the Km of neurogranin (28-43) (150 nM) [2], reducing per-assay peptide consumption by up to 7.5-fold while maintaining signal linearity. The >95% inhibition of MARCKS-PSD phosphorylation by 1.0 μM bisindolylmaleimide confirms PKC-dependent signal specificity [3], supporting its use in inhibitor screening and isozyme-profiling campaigns.

Reconstitution of PIP2-Dependent PLC Regulation and Membrane Lateral Domain Studies

MARCKS (151-175) quantitatively reproduces the PIP2 sequestration and PLC inhibition functions of full-length MARCKS at 10–100 nM peptide concentrations in monolayer and vesicle systems [4]. The established 4:1 PIP2:peptide electroneutral binding stoichiometry [4] provides a calibrated tool for titrating bioavailable PIP2 pools in model membranes. The 100-fold reduction in PIP2 binding when ionic strength is increased from 100 mM to 500 mM [4] offers a tunable electrostatic parameter for investigating PIP2-dependent signaling thresholds. Equal binding to PI(4,5)P₂ and PI(3,4)P₂ [4] makes this peptide suitable for comparative phosphoinositide biochemistry without phosphoinositide headgroup bias.

Phosphorylation-Regulated Membrane Translocation and Calmodulin Extraction Kinetic Assays

The well-characterized 1000-fold phosphorylation-dependent decrease in membrane affinity and rapid dissociation kinetics (t₁/₂ < 30 s) make MARCKS (151-175) an ideal probe for studying PKC-regulated membrane-protein dissociation dynamics [5]. The Ca²⁺/CaM extraction rate—a 10-fold acceleration of peptide residence lifetime from 0.1 s to 0.01 s with 5 μM Ca²⁺/CaM [6]—enables time-resolved fluorescence, SPR, or stopped-flow assays of Ca²⁺-triggered PIP2 release. The Ca²⁺-dependent CaM binding modality distinguishes MARCKS (151-175) from neuromodulin and neurogranin peptides, which bind CaM in a Ca²⁺-independent manner [7], allowing pathway-specific dissection of Ca²⁺- versus apo-CaM signaling.

PKC Inhibitor Selectivity Profiling and Isozyme-Specific Substrate Preference Studies

The documented catalytic efficiency hierarchy MARCKS > neuromodulin > neurogranin across PKC α, β, and γ [7] positions MARCKS (151-175) as the benchmark substrate for comparative PKC inhibitor profiling. The peptide is reported to be phosphorylated by PKC isotypes including PKCε [1] and human recombinant PKC α, δ, and ε but not PKC ζ [3], enabling isozyme-selectivity discrimination in inhibitor screening panels. The three phosphorylation sites (Ser152, Ser156, Ser163 in the bovine sequence) are sequentially phosphorylated in the order S156 > S163 > S152 by conventional, novel, and atypical PKC isotypes [1], providing a multi-site phosphorylation readout suitable for mass spectrometry-based kinetic analysis of site-specific PKC activity.

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